Cas no 1430403-93-2 (1,4-Diethynyl-2,3-difluorobenzene)

1,4-Diethynyl-2,3-difluorobenzene is a fluorinated aromatic compound featuring two ethynyl groups at the 1 and 4 positions and fluorine substituents at the 2 and 3 positions. This structure imparts unique electronic and steric properties, making it valuable in organic synthesis and materials science. The ethynyl groups enable cross-coupling reactions, facilitating the construction of conjugated systems, while the fluorine atoms enhance stability and influence reactivity. The compound is particularly useful in the development of advanced polymers, liquid crystals, and optoelectronic materials. Its rigid, planar geometry and electron-deficient nature contribute to its utility in designing high-performance materials with tailored electronic and structural characteristics.
1,4-Diethynyl-2,3-difluorobenzene structure
1430403-93-2 structure
商品名:1,4-Diethynyl-2,3-difluorobenzene
CAS番号:1430403-93-2
MF:C10H4F2
メガワット:162.135569572449
CID:5209188

1,4-Diethynyl-2,3-difluorobenzene 化学的及び物理的性質

名前と識別子

    • 1,4-Diethynyl-2,3-difluorobenzene
    • インチ: 1S/C10H4F2/c1-3-7-5-6-8(4-2)10(12)9(7)11/h1-2,5-6H
    • InChIKey: VJHNJBKGFCOZHR-UHFFFAOYSA-N
    • ほほえんだ: C1(C#C)=CC=C(C#C)C(F)=C1F

1,4-Diethynyl-2,3-difluorobenzene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1199295-5g
1,4-Diethynyl-2,3-difluorobenzene
1430403-93-2 98%
5g
¥20221.00 2023-11-21

1,4-Diethynyl-2,3-difluorobenzene 関連文献

1,4-Diethynyl-2,3-difluorobenzeneに関する追加情報

Introduction to 1,4-Diethynyl-2,3-difluorobenzene (CAS No. 1430403-93-2) in Modern Chemical Research

1,4-Diethynyl-2,3-difluorobenzene, identified by the chemical abstracts service number CAS No. 1430403-93-2, is a fluorinated aromatic compound that has garnered significant attention in the field of organic synthesis and materials science. Its unique structural features—comprising a benzene ring substituted with two ethynyl groups and two fluorine atoms—make it a versatile intermediate for the development of advanced materials, pharmaceuticals, and specialty chemicals.

The compound's molecular structure imparts distinct electronic and steric properties, which are highly valuable for designing novel functional materials. The presence of ethynyl groups (–C≡C–) introduces reactive sites for further functionalization, while the fluorine atoms (–F) enhance stability and influence electronic distribution. This combination has positioned 1,4-diethynyl-2,3-difluorobenzene as a key building block in synthesizing conjugated polymers, organic semiconductors, and liquid crystals.

In recent years, researchers have leveraged the reactivity of 1,4-diethynyl-2,3-difluorobenzene to develop innovative methodologies for cross-coupling reactions. For instance, palladium-catalyzed Sonogashira couplings have been employed to extend its conjugated system, yielding polymeric materials with tailored optoelectronic properties. These polymers exhibit improved charge transport capabilities, making them promising candidates for organic field-effect transistors (OFETs) and photovoltaic devices.

Moreover, the fluorinated aromatic core of 1,4-diethynyl-2,3-difluorobenzene has been explored in medicinal chemistry for its potential bioactivity. Studies suggest that fluorinated benzenes can modulate enzyme binding affinities and metabolic stability of drug candidates. By incorporating this scaffold into pharmacophores, researchers aim to enhance the efficacy and selectivity of small-molecule therapeutics. Preliminary computational studies indicate that the electron-withdrawing effect of fluorine atoms can fine-tune the HOMO-LUMO gap of resulting molecules, influencing their interaction with biological targets.

The synthesis of 1,4-diethynyl-2,3-difluorobenzene itself presents an intriguing challenge due to the delicate balance between introducing ethynyl groups and maintaining aromatic integrity. Recent advances in transition-metal catalysis have enabled more efficient routes to this compound, reducing reliance on harsh conditions or hazardous reagents. For example, copper-catalyzed fluorination protocols have been optimized to achieve regioselective functionalization on the benzene ring.

From an industrial perspective, the demand for 1,4-diethynyl-2,3-difluorobenzene is rising in sectors requiring high-performance materials. Its derivatives are being tested in flexible electronics, where their thermal stability and mechanical flexibility offer advantages over traditional semiconductors. Additionally, its role in developing luminescent materials has not gone unnoticed; researchers are investigating its potential in creating light-emitting diodes (LEDs) and OLEDs with enhanced brightness and color purity.

The compound's behavior under various environmental conditions has also been a subject of investigation. Spectroscopic studies reveal that 1,4-diethynyl-2,3-difluorobenzene exhibits interesting photophysical properties when exposed to light or different solvents. These findings could pave the way for applications in photochemical catalysis or dynamic covalent chemistry.

As research progresses, collaborations between academia and industry are expected to accelerate the commercialization of derivatives derived from 1,4-diethynyl-2,3-difluorobenzene. The compound's adaptability ensures its continued relevance in addressing emerging challenges in nanotechnology and drug discovery. By refining synthetic strategies and exploring new applications, scientists aim to unlock its full potential across multiple disciplines.

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